molecular formula C8H6Cl2F2O B1402179 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene CAS No. 1404194-99-5

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene

Cat. No.: B1402179
CAS No.: 1404194-99-5
M. Wt: 227.03 g/mol
InChI Key: GTUVWKWDCNPBQV-UHFFFAOYSA-N
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Description

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-1-methylbenzene, is reacted with chlorodifluoromethane in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethoxy groups can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove halogen atoms or to modify the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-[chloro(difluoro)-methoxy]-1-methyl-benzene.

Scientific Research Applications

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Agricultural Chemistry: Explored as a potential component in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups, such as chlorine and fluorine, can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2-difluorobenzene
  • 2-Chloro-1,4-difluorobenzene
  • 2-Chloro-2,2-difluoroacetophenone

Uniqueness

4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene is unique due to the combination of chloro and difluoromethoxy groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUVWKWDCNPBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 2
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
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4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene
Reactant of Route 6
4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene

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